molecular formula C25H29BrN6O8 B14475213 Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- CAS No. 72894-20-3

Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-

Cat. No.: B14475213
CAS No.: 72894-20-3
M. Wt: 621.4 g/mol
InChI Key: WAHFECZOUDJXJY-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications, particularly in textiles and fabrics. This compound is also known for its stability and resistance to environmental degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves multiple steps, starting with the preparation of the azo compound. The azo coupling reaction typically involves the reaction of an aromatic amine with a diazonium salt under acidic conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale azo coupling reactions followed by purification processes such as recrystallization and chromatography to ensure high purity and yield. The reaction conditions are carefully controlled to maintain the stability of the compound and to prevent any side reactions that could affect the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- has several scientific research applications:

    Chemistry: Used as a model compound in studying azo dye chemistry and reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and functional groups.

    Industry: Widely used as a dye in textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The compound’s stability and resistance to degradation make it effective in industrial applications where long-lasting color is required .

Comparison with Similar Compounds

Similar Compounds

    Disperse Blue 79: Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]- is a similar compound used as a dye.

    Disperse Red 11: Another azo dye with similar structural features but different color properties.

    Disperse Yellow 3: A yellow azo dye with similar applications in the textile industry.

Uniqueness

Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is unique due to its specific functional groups that provide distinct color properties and stability. Its resistance to environmental degradation and ability to undergo various chemical reactions make it versatile for different applications .

Properties

CAS No.

72894-20-3

Molecular Formula

C25H29BrN6O8

Molecular Weight

621.4 g/mol

IUPAC Name

N-[5-[bis(2-prop-2-enoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide

InChI

InChI=1S/C25H29BrN6O8/c1-5-9-39-11-7-30(8-12-40-10-6-2)22-15-20(27-17(3)33)21(16-24(22)38-4)28-29-25-19(26)13-18(31(34)35)14-23(25)32(36)37/h5-6,13-16H,1-2,7-12H2,3-4H3,(H,27,33)

InChI Key

WAHFECZOUDJXJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOCC=C)CCOCC=C

Origin of Product

United States

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